4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-phenylbenzenesulfonamide
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Overview
Description
4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-phenylbenzenesulfonamide is a complex organic compound with the molecular formula C14H14BrN3O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-phenylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with N-phenylhydrazine in the presence of a base to form the intermediate product. This intermediate is then reacted with formaldehyde and hydrazine hydrate under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-[(hydrazinecarbonyl)methyl]-benzenesulfonamide
- 4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-methylbenzenesulfonamide
- 4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-ethylbenzenesulfonamide
Uniqueness
4-Bromo-N-[(hydrazinecarbonyl)methyl]-N-phenylbenzenesulfonamide is unique due to the presence of both bromine and sulfonamide functional groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C14H14BrN3O3S |
---|---|
Molecular Weight |
384.25 g/mol |
IUPAC Name |
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrN3O3S/c15-11-6-8-13(9-7-11)22(20,21)18(10-14(19)17-16)12-4-2-1-3-5-12/h1-9H,10,16H2,(H,17,19) |
InChI Key |
HINVZZGZGSSRDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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